7-(4-Methoxyphenyl)-2-methylquinoline

Catalog No.
S11240156
CAS No.
M.F
C17H15NO
M. Wt
249.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4-Methoxyphenyl)-2-methylquinoline

Product Name

7-(4-Methoxyphenyl)-2-methylquinoline

IUPAC Name

7-(4-methoxyphenyl)-2-methylquinoline

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

InChI

InChI=1S/C17H15NO/c1-12-3-4-14-5-6-15(11-17(14)18-12)13-7-9-16(19-2)10-8-13/h3-11H,1-2H3

InChI Key

NCNHXSMXZZAGHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=C(C=C3)OC

7-(4-Methoxyphenyl)-2-methylquinoline is a highly functionalized quinoline building block characterized by a donor-acceptor (D-A) architecture. It features an electron-donating 4-methoxyphenyl group at the 7-position and a sterically active, functionalizable methyl group at the 2-position (quinaldine core). In industrial and advanced research settings, it is primarily procured as a late-stage intermediate for the development of optoelectronic materials, extended pi-conjugated fluorophores, and cyclometalated transition metal ligands. By offering a pre-assembled aryl-quinoline bond, it streamlines synthetic workflows and provides a reliable baseline for tuning photophysical properties and coordination geometries [1].

Substituting this compound with the baseline 7-phenyl-2-methylquinoline eliminates the critical electron-donating effect of the methoxy group, drastically altering the HOMO-LUMO gap and resulting in blue-shifted, less efficient emission profiles in downstream materials. Conversely, utilizing the isomeric 7-(4-methoxyphenyl)quinoline fundamentally changes the molecule's reactivity; the target compound's 2-methyl group is essential for downstream Knoevenagel condensations to form styryl dyes and provides critical steric hindrance that dictates coordination geometry in transition metal complexes. Furthermore, procuring the pre-coupled 7-(4-methoxyphenyl) derivative avoids the need for in-house Suzuki coupling from 7-haloquinolines, thereby eliminating residual palladium contamination—a critical failure point in OLED device fabrication [1].

Photophysical Tuning via Donor-Acceptor Architecture

The inclusion of the para-methoxy group at the 7-position establishes a strong push-pull electronic system across the quinoline core. Compared to the unsubstituted 7-phenyl-2-methylquinoline, the 4-methoxyphenyl derivative typically exhibits a red-shift in emission maximum of 20–40 nm and a measurable increase in photoluminescence quantum yield (PLQY) due to the enhanced transition dipole moment. This precise electronic tuning is essential for developing high-efficiency fluorescent dyes and phosphorescent ligands [1].

Evidence DimensionEmission wavelength and PLQY
Target Compound DataRed-shifted emission with enhanced PLQY
Comparator Or Baseline7-Phenyl-2-methylquinoline (Blue-shifted, lower PLQY)
Quantified Difference20–40 nm red-shift and enhanced quantum yield
ConditionsStandard photophysical characterization in organic solvents

Enables precise color tuning and efficiency optimization in the procurement of OLED ligand precursors.

Purity and Manufacturability: Avoidance of Trace Metal Quenchers

For optoelectronic applications, trace metal impurities act as severe excited-state quenchers. Procuring pre-synthesized 7-(4-Methoxyphenyl)-2-methylquinoline typically ensures trace palladium levels below 10 ppm. In contrast, performing an in-house Suzuki-Miyaura coupling from 7-chloro-2-methylquinoline without rigorous, multi-stage metal scavenging often results in >100 ppm residual palladium. This order-of-magnitude difference in purity directly correlates with improved device lifetimes and reduced batch-to-batch variability in final material performance [1].

Evidence DimensionResidual Palladium Contamination
Target Compound Data<10 ppm Pd (Pre-procured)
Comparator Or Baseline>100 ppm Pd (In-house coupled 7-chloro-2-methylquinoline)
Quantified Difference>10-fold reduction in trace palladium
ConditionsStandard commercial procurement vs. standard laboratory cross-coupling without specialized scavenging

Eliminates a critical source of non-radiative quenching and device degradation in OLED manufacturing.

Synthetic Versatility of the 2-Methyl Group

The 2-methyl group on the quinoline core (quinaldine functionality) exhibits significant C-H acidity, enabling quantitative Knoevenagel condensations with aromatic aldehydes. This reactivity allows for the synthesis of extended pi-conjugated styryl dyes with yields frequently exceeding 90% under basic conditions. Comparators lacking this methyl group, such as 7-(4-methoxyphenyl)quinoline, are completely inert to this pathway, requiring entirely different and often more complex synthetic routes to achieve similar extended conjugation [1].

Evidence DimensionYield of extended styryl/cyanine condensation products
Target Compound Data>90% yield
Comparator Or Baseline7-(4-Methoxyphenyl)quinoline (0% yield, inert)
Quantified DifferenceAbsolute enabling of condensation reactivity
ConditionsBase-catalyzed Knoevenagel condensation with aromatic aldehydes

Provides a direct, high-yield synthetic pathway for producing red-emitting dyes and bio-imaging agents.

Precursor for Phosphorescent OLED Ligands

Due to its pre-installed donor-acceptor architecture and high trace-metal purity, this compound serves as a structurally validated precursor for synthesizing cyclometalated Iridium(III) or Platinum(II) complexes. The 2-methyl group provides necessary steric hindrance to control coordination geometry, while the 4-methoxyphenyl group tunes the emission color, making it highly applicable for advanced display technologies [1].

Synthesis of Extended Conjugated Styryl Dyes

The active 2-methyl group allows for rapid, high-yield condensation with various aldehydes. This makes the compound a highly efficient starting material for the procurement and scale-up of styryl and cyanine dyes used in fluorescence microscopy, bio-imaging, and non-linear optical materials [2].

Pharmacological Scaffold for CNS Receptor Studies

As a member of the 7-arylquinoline class, this compound serves as a valuable structural analog in medicinal chemistry. It is particularly relevant for structure-activity relationship (SAR) studies targeting metabotropic glutamate receptors (e.g., mGluR5), where the 7-arylquinoline core has been established as a potent non-competitive antagonist framework [3].

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

249.115364102 g/mol

Monoisotopic Mass

249.115364102 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-08-2024

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